5-Hepten-2-one, 3-ethyl-6-methyl- 5-Hepten-2-one, 3-ethyl-6-methyl-
Brand Name: Vulcanchem
CAS No.: 2550-16-5
VCID: VC18480594
InChI: InChI=1S/C10H18O/c1-5-10(9(4)11)7-6-8(2)3/h6,10H,5,7H2,1-4H3
SMILES:
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

5-Hepten-2-one, 3-ethyl-6-methyl-

CAS No.: 2550-16-5

Cat. No.: VC18480594

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

5-Hepten-2-one, 3-ethyl-6-methyl- - 2550-16-5

Specification

CAS No. 2550-16-5
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name 3-ethyl-6-methylhept-5-en-2-one
Standard InChI InChI=1S/C10H18O/c1-5-10(9(4)11)7-6-8(2)3/h6,10H,5,7H2,1-4H3
Standard InChI Key BEGYKUDFIITGRJ-UHFFFAOYSA-N
Canonical SMILES CCC(CC=C(C)C)C(=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a heptenone backbone with a ketone group at position 2, an ethyl group at position 3, and a methyl group at position 6. The double bond between carbons 5 and 6 introduces geometric isomerism, though the predominant form is the trans isomer due to steric considerations. Key structural parameters include:

PropertyValueSource
Molecular FormulaC<sub>10</sub>H<sub>18</sub>O
Molecular Weight154.25 g/mol
Exact Mass154.136 Da
Topological Polar Surface Area17.07 Ų
LogP (Octanol-Water)2.96
Vapor Pressure (25°C)0.194 mmHg

The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for applications requiring solubility in both organic and aqueous phases .

Spectroscopic Features

While detailed spectroscopic data (e.g., IR, NMR) are absent in the reviewed sources, the unsaturated ketone structure implies characteristic absorption bands:

  • IR: Strong C=O stretch near 1700 cm<sup>-1</sup> and C=C stretch around 1650 cm<sup>-1</sup>.

  • <sup>13</sup>C NMR: Signals for the carbonyl carbon (~205 ppm), olefinic carbons (120–130 ppm), and alkyl substituents (10–35 ppm).

Synthesis Methodologies

Route 1: Acetylene and Acetone Condensation

This method involves ethynylation of acetone with acetylene under alkaline conditions to form 2-methyl-3-butyn-2-ol, followed by partial hydrogenation using a Lindlar catalyst. The resulting 2-methyl-3-buten-2-ol undergoes Carroll rearrangement with diketene or alkyl acetoacetate to yield 6-methyl-5-hepten-2-one (Figure 1) . Key advantages include high atom economy and scalability, though the need for high-pressure hydrogenation complicates industrial implementation.

Reaction Conditions:

  • Temperature: 20–30°C (hydrogenation step)

  • Catalyst: Lindlar catalyst (Pd/CaCO<sub>3</sub> poisoned with quinoline)

  • Yield: ~60–70% (over two steps) .

Route 2: Isobutylene, Acetone, and Formaldehyde

Developed by BASF, this one-pot synthesis condenses isobutylene, acetone, and formaldehyde at 250°C and 30 MPa. The intermediate α-methylheptenone isomerizes to 6-methyl-5-hepten-2-one using palladium and carbonyl iron catalysts . Despite its simplicity, side reactions reduce the yield to 34%, necessitating costly purification .

Optimized Parameters:

  • Molar Ratio (Isobutylene:Acetone:Formaldehyde): 5:4:1

  • Temperature: 310–320°C

  • Space-Time Yield: 35 g/(h·L) .

Route 3: Isoprene Hydrochlorination

Rhodia’s method involves hydrochlorination of isoprene to isopentenyl chloride (67% yield), which reacts with acetone in aqueous NaOH using phase-transfer catalysts (e.g., benzyltriethylammonium chloride). This continuous process achieves a 65% yield at 60–61°C and avoids hazardous solvents .

Advantages:

  • Mild conditions (ambient pressure, <70°C)

  • Catalyst recyclability via distillation

  • Reduced waste generation .

Physicochemical Properties

Physical State and Solubility

The compound is a colorless to pale yellow liquid with a lemon grass-like aroma, miscible in alcohols and ethers but insoluble in water . Its vapor pressure of 0.194 mmHg at 25°C indicates moderate volatility, suitable for fragrance applications .

Thermal Stability

While explicit decomposition temperatures are unreported, the presence of a conjugated enone system suggests susceptibility to thermal polymerization above 150°C. Stabilizers like hydroquinone may be required during storage.

Chemical Reactivity and Applications

Ketone-Driven Reactions

The carbonyl group participates in nucleophilic additions (e.g., Grignard reactions) and reductions. For example, hydrogenation over Raney Ni yields 3-ethyl-6-methylheptan-2-ol, a potential fragrance alcohol.

Olefin Functionalization

The C5–C6 double bond undergoes electrophilic additions (e.g., bromination) and Diels-Alder reactions, enabling access to polycyclic structures for pharmaceutical synthesis.

Industrial Applications

  • Flavors and Fragrances: The lemon grass odor profile makes it valuable in perfumes and food additives .

  • Pharmaceutical Intermediates: Serves as a precursor to terpenoid derivatives with antimicrobial activity .

  • Agrochemicals: Functionalization yields herbicides with enhanced leaf permeability.

ClassificationCodeTariff (MFN)
Acyclic Ketones29141900905.5%

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